Cas no 50867-29-3 (3-O-Robinobioside-Quercimeritrin)

50867-29-3 structure
Nome do Produto:3-O-Robinobioside-Quercimeritrin
3-O-Robinobioside-Quercimeritrin Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-O-Robinobioside-Quercimeritrin
- 7-O-beta-D-Glucopyranoside-Rutin
- 7-O-Galactoside-Rutin
- Quercetin-3-rutinoside-7-glucoside
- Quercetin-3-rutinosyl-7-galactoside
- Flavonol base + 4O, O-Hex-dHex, O-Hex
- Quercetin 3-rutinoside 7-galactoside
- CHEBI:182702
- 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
- Quercetin 3-rutinoside 7-glucoside
- 3-[[6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-7-(beta-D-galactopyranosyloxy)-5-hydroxy-4H-1-benzopyran-4-one
- 50867-29-3
- DTXSID101100735
- 3-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-7-(beta-D-galactopyranosyloxy)-5-hydroxy-4H-1-benzopyran-4-one
- 3-[[6-O-(6-Deoxy-I+/--L-mannopyranosyl)-I(2)-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-7-(I(2)-D-galactopyranosyloxy)-5-hydroxy-4H-1-benzopyran-4-one
-
- Inchi: InChI=1S/C33H40O21/c1-9-19(38)23(42)26(45)31(49-9)48-8-17-21(40)25(44)28(47)33(53-17)54-30-22(41)18-14(37)5-11(50-32-27(46)24(43)20(39)16(7-34)52-32)6-15(18)51-29(30)10-2-3-12(35)13(36)4-10/h2-6,9,16-17,19-21,23-28,31-40,42-47H,7-8H2,1H3
- Chave InChI: SPUFXPFDJYNCFD-UHFFFAOYSA-N
- SMILES: CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O
Propriedades Computadas
- Massa Exacta: 772.20620828g/mol
- Massa monoisotópica: 772.20620828g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 13
- Contagem de aceitadores de ligações de hidrogénio: 21
- Contagem de Átomos Pesados: 54
- Contagem de Ligações Rotativas: 9
- Complexidade: 1320
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 15
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 345Ų
- XLogP3: -3.1
3-O-Robinobioside-Quercimeritrin Literatura Relacionada
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
50867-29-3 (3-O-Robinobioside-Quercimeritrin) Produtos relacionados
- 101947-26-6(2-amino-4-(2-methoxy-2-oxoethyl)sulfanylbutanoic acid)
- 2034555-06-9(N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-4-methyl-1,3-thiazole-5-carboxamide)
- 898783-31-8(2-Chloro-2'-(4-methylpiperazinomethyl) benzophenone)
- 1248069-38-6({2-(2-methoxyethoxy)ethylcarbamoyl}formic acid)
- 131747-66-5(3-formylpyridine-2-carbonitrile)
- 2763754-69-2(1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride)
- 2680697-28-1(benzyl 7-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate)
- 104092-82-2(1-cyclopentylcyclohexan-1-amine)
- 1261675-49-3(2'-Fluoro-3'-methylpropiophenone)
- 440334-28-1(N-(propan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide)
Fornecedores recomendados
Nanjing Jubai Biopharm
Membro Ouro
CN Fornecedor
A granel

Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel
